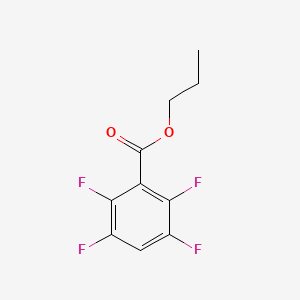

Propyl 2,3,5,6-tetrafluorobenzoate

Description

Properties

CAS No. |

874112-79-5 |

|---|---|

Molecular Formula |

C10H8F4O2 |

Molecular Weight |

236.16 g/mol |

IUPAC Name |

propyl 2,3,5,6-tetrafluorobenzoate |

InChI |

InChI=1S/C10H8F4O2/c1-2-3-16-10(15)7-8(13)5(11)4-6(12)9(7)14/h4H,2-3H2,1H3 |

InChI Key |

FHCIHGUTMGYENE-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=C(C(=CC(=C1F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Method A: Esterification of Tetrafluorobenzoic Acid

This method involves the esterification of 2,3,5,6-tetrafluorobenzoic acid with propanol in the presence of an acid catalyst.

Reagents :

- 2,3,5,6-Tetrafluorobenzoic acid

- Propanol

- Acid catalyst (e.g., sulfuric acid)

-

- Mix 2,3,5,6-tetrafluorobenzoic acid and propanol in a reaction flask.

- Add a few drops of sulfuric acid as a catalyst.

- Heat the mixture under reflux for several hours.

- After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

- Extract the product using an organic solvent (e.g., ethyl acetate).

- Purify the crude product by distillation or recrystallization.

Yield : This method typically results in moderate yields ranging from 60% to 75%.

Method B: Direct Fluorination

This method utilizes direct fluorination of propyl benzoate followed by selective fluorination to introduce fluorine at specific positions on the benzene ring.

Reagents :

- Propyl benzoate

- Fluorinating agent (e.g., Selectfluor or elemental fluorine)

-

- Dissolve propyl benzoate in an inert solvent (e.g., dichloromethane).

- Slowly add the fluorinating agent under controlled conditions to avoid over-fluorination.

- Monitor the reaction progress using thin-layer chromatography (TLC).

- After completion, quench the reaction and extract with an organic solvent.

Yield : Yields from this method can vary significantly based on conditions but generally range from 50% to over 80%.

Method C: Multi-step Synthesis via Tetrafluorobenzene

This method involves starting from tetrafluorobenzene and converting it into propyl tetrafluorobenzoate through multiple steps.

Reagents :

- Tetrafluorobenzene

- Propanol

- Reagents for Friedel-Crafts acylation (e.g., aluminum chloride)

-

- Perform a Friedel-Crafts acylation of tetrafluorobenzene with propanoyl chloride in the presence of aluminum chloride.

- Isolate the resulting acylated product.

- Convert the acylated product into the corresponding ester using propanol and an acid catalyst.

Yield : This multi-step process can yield around 40% to 60%, depending on reaction conditions and purification steps.

The following table summarizes the key aspects of each preparation method:

| Method | Starting Material | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Esterification | Tetrafluorobenzoic acid | 60-75 | Simple procedure | Requires acidic conditions |

| Direct Fluorination | Propyl benzoate | Variable (50-80) | Direct introduction of fluorine | Risk of over-fluorination |

| Multi-step Synthesis | Tetrafluorobenzene | 40-60 | Versatile starting material | More complex and time-consuming |

The preparation methods for propyl 2,3,5,6-tetrafluorobenzoate vary significantly in terms of complexity and yield. The choice of method depends on factors such as available starting materials, desired purity levels, and economic considerations. Further research may focus on optimizing these methods to enhance yields and reduce environmental impacts associated with hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and propanol in the presence of aqueous acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

Reduction: Lithium aluminum hydride in dry ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Reduction: 2,3,5,6-tetrafluorobenzyl alcohol.

Hydrolysis: 2,3,5,6-tetrafluorobenzoic acid and propanol.

Scientific Research Applications

Propyl 2,3,5,6-tetrafluorobenzoate has several applications in scientific research:

Materials Science: Used in the synthesis of fluorinated polymers and materials with unique electronic properties.

Pharmaceuticals: Investigated for its potential as a building block in drug synthesis due to its fluorinated nature, which can enhance the metabolic stability of pharmaceuticals.

Organic Synthesis: Serves as a precursor for the synthesis of more complex fluorinated organic compounds.

Biological Studies: Utilized in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of propyl 2,3,5,6-tetrafluorobenzoate in various applications is largely dependent on its ability to interact with biological molecules and materials. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins and enzymes, potentially inhibiting their activity. In materials science, the fluorine atoms contribute to the compound’s electronic properties, making it useful in the development of semiconducting materials.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Inferred from decomposition temperatures of related esters in .

Photoreactivity

- Azido-tetrafluorobenzoates (e.g., methyl 4-azido-2,3,5,6-tetrafluorobenzoate) exhibit UV-triggered nitrene formation, enabling covalent bond formation with polymers or biomolecules .

- Crosslinkers like 2Bx achieve high-resolution patterning in quantum dots and polymers at minimal concentrations (1 wt%), attributed to the dual azide groups and fluorine-enhanced electron deficiency .

Bioconjugation

- N-Succinimidyl 4-azido-tetrafluorobenzoate combines NHS ester reactivity (for amine coupling) with azide photochemistry, enabling sequential functionalization of proteins and nanomaterials . Propyl derivatives without these groups would require additional activation for similar applications.

Thermal and Chemical Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.